1-[(3-Nitrophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine
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Overview
Description
1-[(3-Nitrophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 3-nitrophenylmethyl group and a pyridin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Nitrophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine typically involves the reaction of 1-(3-nitrophenyl)methanol with 4-(pyridin-4-ylmethyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Nitrophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides in the presence of a base.
Coupling Reactions: Boronic acids and palladium catalysts under mild conditions.
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted piperazine derivatives.
Coupling: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
1-[(3-Nitrophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals.
Materials Science: Investigation of its properties for use in organic electronics and nonlinear optics.
Biological Studies: Exploration of its interactions with biological targets for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[(3-Nitrophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine is not well-characterized. it is believed to interact with specific molecular targets through its nitro and pyridine groups, potentially affecting various biochemical pathways. Further research is needed to elucidate its exact mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(4-nitrophenyl)piperazine: Similar structure but with a different substitution pattern.
1-Methyl-4-(3-nitrophenyl)piperazine: Another closely related compound with a different substitution pattern.
Uniqueness
1-[(3-Nitrophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine is unique due to the presence of both a nitrophenyl and a pyridinyl group on the piperazine ring, which may confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-21(23)17-3-1-2-16(12-17)14-20-10-8-19(9-11-20)13-15-4-6-18-7-5-15/h1-7,12H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLAQPCJHNYZJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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